(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride
Overview
Description
(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a dimethylaminomethyl substituent. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, such as the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis.
Introduction of the Dimethylaminomethyl Group: This step involves the alkylation of the pyrrolidine ring with a suitable dimethylaminomethylating agent under basic conditions.
Protection with Boc Group: The resulting compound is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to introduce the Boc protecting group.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Reductive Amination: The compound can undergo reductive amination reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Reductive Amination: Reducing agents like sodium cyanoborohydride are used in the presence of aldehydes or ketones.
Major Products Formed
Substitution Reactions: Yield substituted pyrrolidine derivatives.
Deprotection Reactions: Yield the free amine form of the compound.
Reductive Amination: Yield secondary or tertiary amines with various substituents.
Scientific Research Applications
(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride depends on its specific application. In general, the compound can act as a precursor to bioactive molecules that interact with various molecular targets, such as enzymes and receptors. The presence of the dimethylaminomethyl group can enhance binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
N-Methylpyrrolidine: A pyrrolidine derivative with a methyl group attached to the nitrogen atom.
N-Boc-Pyrrolidine: A pyrrolidine derivative with a Boc protecting group.
Uniqueness
(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is unique due to the combination of the Boc protecting group and the dimethylaminomethyl substituent. This combination provides enhanced stability and solubility, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
tert-butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5;/h10H,6-9H2,1-5H3;1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAMYHJAFNEBOM-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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